3,5-Dibromophenylacetic acid

Übersicht

Beschreibung

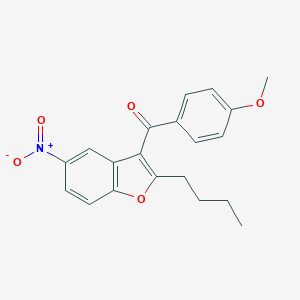

3,5-Dibromophenylacetic acid is a chemical compound of interest due to its potential applications in various fields, including organic synthesis and materials science. Its unique structure, characterized by the presence of bromine atoms, makes it a versatile reagent for constructing more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 3,5-Dibromophenylacetic acid often involves bromination reactions. For example, a new synthesis route for 5,6-dimethylxanthenone-4-acetic acid involves dibromination steps similar to those that might be used in synthesizing 3,5-Dibromophenylacetic acid, highlighting the importance of regioselective coupling and cyclodehydration in such processes (Yang & Denny, 2009).

Molecular Structure Analysis

Molecular modeling and quantum mechanical studies, such as those conducted on related compounds, assist in understanding the molecular structure and the mechanism of polymerization or reactions involving phenylacetic acids. This approach helps elucidate the electronic structure and potential reactivity of 3,5-Dibromophenylacetic acid (Ferreira et al., 2012).

Chemical Reactions and Properties

Compounds like 3,5-Dibromophenylacetic acid exhibit specific reactivity patterns due to the presence of bromine atoms, which can undergo various organic reactions, including coupling reactions, nucleophilic substitutions, and electrophilic additions. The chemical properties are significantly influenced by the dibromination, as seen in the synthesis and applications of dibromoindoles (Parsons et al., 2011).

Wissenschaftliche Forschungsanwendungen

Neurological and Psychiatric Disorder Assessment : Mena, Aguado, and Yébenes (1984) found that 3,5-Dibromophenylacetic acid is used to measure monoamine metabolites in human cerebrospinal fluid. This is important for assessing neurological and psychiatric disorders (Mena, Aguado, & Yébenes, 1984).

Phototrigger in Biochemistry : According to Conrad, Givens, Weber, and Kandler (2000), it serves as a phototrigger with excitatory amino acids like l-glutamic acid and alpha-amino butyric acid (GABA) to extend the absorption range of the pHP chromophore (Conrad, Givens, Weber, & Kandler, 2000).

Role in Rett Syndrome : Perry, Dunn, Ho, and Crichton (1988) reported that 3,5-Dihydroxyphenylacetic acid, a related compound, is a central neurotransmitter metabolite found in normal concentrations in cerebrospinal fluid of patients with Rett syndrome (Perry, Dunn, Ho, & Crichton, 1988).

Studying Biogenic Amines Metabolism : Joseph, Kadam, and Risby (1981) noted its usefulness in studying the metabolism of three major biogenic amines, adaptable for studies on cerebrospinal fluid and brain tissue (Joseph, Kadam, & Risby, 1981).

Antisickling Agent in Erythrocytes : Walder, Zaugg, Iwaoka, Watkin, and Klotz (1977) discovered that Dibromoaspirin, which includes this compound, acts as a potent acylating agent of intracellular hemoglobin, increasing oxygen affinities of normal and sickle erythrocytes, and directly inhibiting erythrocyte sickling (Walder et al., 1977).

Agricultural Application : Burrell (1982) found that 3,5-D acts in potatoes by altering the host's response to infection, potentially helping to prevent potato common scab (Burrell, 1982).

Antibiotic Precursor : Pfeifer et al. (2001) identified 3,5-Dihydroxyphenylacetic acid as a possible product of a polyketide synthase reaction and a likely precursor of the antibiotic Balhimycin (Pfeifer et al., 2001).

Neuroprotective Agent : Kagiyama et al. (2004) showed that DBrT, an endogenous halogenated derivative of L-Phenylalanine, which includes 3,5-Dibromophenylacetic acid, shows promise as a neuroprotective agent in both in vitro and in vivo models of brain ischemia (Kagiyama et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3,5-dibromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQNLWCPZSORSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415837 | |

| Record name | 3,5-Dibromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromophenylacetic acid | |

CAS RN |

188347-49-1 | |

| Record name | 3,5-Dibromobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188347-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.